4-Ethyl-5-vinyl-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the benzofuran class, which is characterized by a fused benzene and furan ring structure. The specific molecular formula for this compound is , indicating it contains twelve carbon atoms, twelve hydrogen atoms, and two oxygen atoms.
The compound can be synthesized through various organic reactions involving benzofuran derivatives, which are widely studied in synthetic organic chemistry. It is not commonly found in nature but can be produced in laboratory settings.
4-Ethyl-5-vinyl-2-benzofuran-1(3H)-one is classified under:
The synthesis of 4-ethyl-5-vinyl-2-benzofuran-1(3H)-one typically involves several key steps:
The reaction conditions often include:
The molecular structure of 4-ethyl-5-vinyl-2-benzofuran-1(3H)-one can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 200.23 g/mol |
IUPAC Name | 4-Ethyl-5-vinyl-2-benzofuran-1(3H)-one |
InChI | InChI=1S/C12H12O2/c1-3-8-10(4)6-9(13)11(8)7-5-12(10)14/h3,5,7,9H,4H2,1H3/b10-6+ |
Canonical SMILES | CCC1=C(C=CC2=C1COC2=O)C=C |
4-Ethyl-5-vinyl-2-benzofuran-1(3H)-one undergoes various chemical reactions that enhance its utility in organic synthesis:
These reactions are often facilitated by specific reagents:
The mechanism of action for 4-ethyl-5-vinyl-2-benzofuran-1(3H)-one is primarily related to its interactions at the molecular level with biological targets. It may exhibit:
Research indicates that derivatives of benzofurans often show promising biological activities due to their structural motifs that allow for effective binding to target proteins.
The physical properties of 4-ethyl-5-vinyl-2-benzofuran-1(3H)-one include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) |
Stability | Stable under standard laboratory conditions |
4-Ethyl-5-vinyl-2-benzofuran-1(3H)-one has several potential applications:
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 1302-66-5
CAS No.: 18766-66-0